molecular formula C8H9BF3KO B1468858 Potassium (3-ethoxyphenyl)trifluoroboranuide CAS No. 1638533-83-1

Potassium (3-ethoxyphenyl)trifluoroboranuide

Cat. No. B1468858
M. Wt: 228.06 g/mol
InChI Key: SLMPDCHYZDCWCP-UHFFFAOYSA-N
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Description

Potassium (3-ethoxyphenyl)trifluoroboranuide is a specialty chemical with the CAS number 1638533-83-1 . It is used in various applications including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

Potassium trifluoroborates, including Potassium (3-ethoxyphenyl)trifluoroboranuide, are a special class of organoboron reagents. They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Molecular Structure Analysis

The molecular formula of Potassium (3-ethoxyphenyl)trifluoroboranuide is C8H9BF3KO . Its molecular weight is 228.0609696 . More detailed information about its structure can be obtained through NMR, HPLC/GC .


Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium (3-ethoxyphenyl)trifluoroboranuide, have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium (3-ethoxyphenyl)trifluoroboranuide can be obtained through various methods including NMR, HPLC/GC . Detailed information about its properties such as melting point, boiling point, and density can be found in specialized databases .

Scientific Research Applications

Alkali Metal Salts with Aryltrifluoroborate Anions

Aryltrifluoroborate (ArBF3) salts, which can include structures similar to Potassium (3-ethoxyphenyl)trifluoroboranuide, have been synthesized for novel alkali metal salts using a simple and safe process. These salts, including potassium variants, show interesting physicochemical characteristics, especially in their thermal properties, due to the weak interactions between alkali metal cations and ArBF3 anions. Such salts have lower melting points compared to traditional inorganic alkali halide salts, which contributes significantly to the advancement of molten salt chemistry, ionic liquid chemistry, and electrochemistry (Iwasaki et al., 2016).

Suzuki Cross-Coupling Reactions

The palladium-catalyzed Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates have been demonstrated to proceed readily, yielding good results. This highlights the utility of potassium aryltrifluoroborate and related compounds in facilitating organic synthesis processes. The use of potassium alkenyltrifluoroborates, which are air- and moisture-stable solids, enables indefinite storage and broadens the functional group tolerance in these reactions (Molander and Rivero, 2002).

Electrochemical Applications

Research into potassium cations' electrochemical reduction in potassium (meta-ethoxyphenyl)trifluoroborate molten salt at elevated temperatures opens up new avenues for the exploration of these compounds in electrochemical applications. This work suggests potential uses in battery technology and other areas where electrochemical properties of materials are critical (Iwasaki et al., 2016).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical, including Potassium (3-ethoxyphenyl)trifluoroboranuide. They include information on its safe handling and storage, first-aid measures, and personal protective equipment .

Future Directions

Potassium trifluoroborates, including Potassium (3-ethoxyphenyl)trifluoroboranuide, are being increasingly used in cross-coupling reactions . Researchers are exploring their use in a wider array of reactions, expanding the palette of available boron reagents .

properties

IUPAC Name

potassium;(3-ethoxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-4-7(6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMPDCHYZDCWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-ethoxyphenyl)trifluoroboranuide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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